molecular formula C26H19N3 B12608207 4-(2,4,5-Triphenyl-1H-imidazol-1-yl)pyridine CAS No. 918636-34-7

4-(2,4,5-Triphenyl-1H-imidazol-1-yl)pyridine

Cat. No.: B12608207
CAS No.: 918636-34-7
M. Wt: 373.4 g/mol
InChI Key: POUPXSYEOILNPX-UHFFFAOYSA-N
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Description

4-(2,4,5-Triphenyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-Triphenyl-1H-imidazol-1-yl)pyridine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and efficient catalytic processes, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Triphenyl-1H-imidazol-1-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the imidazole or pyridine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4,5-Triphenyl-1H-imidazol-1-yl)pyridine is unique due to its combination of both imidazole and pyridine rings, which provides a versatile platform for various chemical modifications and applications. This dual-ring structure enhances its ability to interact with a wide range of molecular targets, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

918636-34-7

Molecular Formula

C26H19N3

Molecular Weight

373.4 g/mol

IUPAC Name

4-(2,4,5-triphenylimidazol-1-yl)pyridine

InChI

InChI=1S/C26H19N3/c1-4-10-20(11-5-1)24-25(21-12-6-2-7-13-21)29(23-16-18-27-19-17-23)26(28-24)22-14-8-3-9-15-22/h1-19H

InChI Key

POUPXSYEOILNPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)C4=CC=NC=C4)C5=CC=CC=C5

Origin of Product

United States

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